molecular formula C6H14N2O3 B15158337 Urea, N-(2,2-dimethoxyethyl)-N-methyl- CAS No. 683223-04-3

Urea, N-(2,2-dimethoxyethyl)-N-methyl-

Cat. No.: B15158337
CAS No.: 683223-04-3
M. Wt: 162.19 g/mol
InChI Key: FBDSOENCJOPOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Urea (B33335) Derivatives in Chemical Sciences

Substituted urea derivatives are a cornerstone in various domains of chemical science, most notably in medicinal chemistry and drug discovery. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile scaffold. Its ability to form stable hydrogen bonds allows for robust interactions with biological targets such as proteins and enzymes. This characteristic is pivotal in the design of therapeutic agents.

The functional significance of substituted ureas extends to their role in modulating the potency and selectivity of drugs. They are integral to the development of a wide array of pharmaceuticals, including anticancer, antibacterial, and antiviral agents. The substitution on the nitrogen atoms of the urea core plays a crucial role in determining the conformational preferences of these derivatives, which in turn influences their biological activity.

Beyond pharmaceuticals, substituted ureas are employed as organocatalysts and as building blocks in combinatorial chemistry, highlighting their broad utility in synthetic organic chemistry. The synthesis of these compounds is well-established, with common methods involving the reaction of amines with isocyanates or phosgene (B1210022).

Scope and Objectives of Academic Inquiry on N-(2,2-Dimethoxyethyl)-N-methylurea

Direct and extensive academic inquiry specifically targeting N-(2,2-dimethoxyethyl)-N-methylurea is not widely documented in publicly available scientific literature. However, the compound's unique structure, featuring both a substituted urea and a dimethoxyethyl (acetal) group, suggests several potential avenues for research.

The primary objective of such an inquiry would likely be to investigate the interplay between the urea and acetal (B89532) functionalities. The acetal group, which is stable under basic and neutral conditions but labile in acidic environments, can serve as a protecting group for an aldehyde. This suggests that N-(2,2-dimethoxyethyl)-N-methylurea could be a valuable intermediate in multi-step organic syntheses.

Research would likely focus on the synthesis of this compound and its potential applications as a building block for more complex molecules. Investigations into its reactivity, spectroscopic characterization, and potential biological activity, based on the known properties of related substituted ureas, would also be key areas of academic interest. The presence of the acetal moiety could be exploited for the development of prodrugs that release an active aldehyde-containing urea derivative under specific acidic conditions, such as those found in certain physiological environments.

Chemical and Physical Properties

While detailed experimental research findings on N-(2,2-dimethoxyethyl)-N-methylurea are scarce, its fundamental chemical and physical properties can be derived from computational data available in chemical databases like PubChem. nih.gov

Table 1: Computed Chemical and Physical Properties of N-(2,2-Dimethoxyethyl)-N-methylurea nih.gov

Property Value
Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
IUPAC Name 1-(2,2-dimethoxyethyl)-1-methylurea
CAS Number 683223-04-3
Canonical SMILES CN(CC(OC)OC)C(=O)N
InChI Key FBDSOENCJOPOMH-UHFFFAOYSA-N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 162.10044231
Monoisotopic Mass 162.10044231
Topological Polar Surface Area 55.8 Ų

| Heavy Atom Count | 11 |

These computed properties provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, which are crucial for predicting its behavior in chemical reactions and biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

683223-04-3

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-1-methylurea

InChI

InChI=1S/C6H14N2O3/c1-8(6(7)9)4-5(10-2)11-3/h5H,4H2,1-3H3,(H2,7,9)

InChI Key

FBDSOENCJOPOMH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)C(=O)N

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of N 2,2 Dimethoxyethyl N Methylurea

Intramolecular Cyclization Pathways

The structure of N-(2,2-dimethoxyethyl) urea (B33335) derivatives allows for intramolecular cyclization, a key process in the formation of five-membered heterocyclic rings. This pathway is initiated by the acid-catalyzed activation of the dimethoxyethyl group.

A significant application of the intramolecular cyclization of N-(2,2-dimethoxyethyl) urea derivatives is the synthesis of imidazolidin-2-ones. This acid-catalyzed reaction proceeds by treating the urea derivative with electron-rich aromatic or heterocyclic C-nucleophiles. mdpi.comcolab.ws The reaction is highly regioselective, yielding 4-substituted imidazolidin-2-ones in good to high yields. mdpi.com The process is advantageous due to its mild reaction conditions and the ready availability of the starting urea derivatives, which can be synthesized in one step from commercially available amines and isocyanates. mdpi.comresearchgate.net

The reaction involves an intramolecular cyclization combined with an electrophilic substitution. Quantum chemistry calculations have been used to rationalize the observed regioselectivity. mdpi.comresearchgate.net A variety of substituted N-(2,2-dimethoxyethyl)ureas have been successfully converted into their corresponding imidazolidin-2-one derivatives.

Table 1: Synthesis of Imidazolidin-2-ones from N-(2,2-dimethoxyethyl)urea Derivatives mdpi.com

Starting Urea DerivativeReactant (C-Nucleophile)ProductYield (%)
1-(2,2-Dimethoxyethyl)-3-phenylureaIndole1-Phenyl-4-(1H-indol-3-yl)imidazolidin-2-one85
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)ureaIndole1-(4-Chlorophenyl)-4-(1H-indol-3-yl)imidazolidin-2-one91
1-(2,2-Dimethoxyethyl)-1-methyl-3-phenylureaIndole4-(1H-Indol-3-yl)-1-methyl-3-phenylimidazolidin-2-one89
3-(4-Chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylureaPyrrole1-(4-Chlorophenyl)-3-methyl-4-(1H-pyrrol-2-yl)imidazolidin-2-one78
1-(2,2-Dimethoxyethyl)-1-methyl-3-(m-tolyl)urea1-Methylindole1-Methyl-4-(1-methyl-1H-indol-3-yl)-3-(m-tolyl)imidazolidin-2-one85

The substitution pattern on the urea nitrogen atoms critically dictates the outcome of the reaction. For intramolecular cyclization to occur, leading to imidazolidin-2-ones, the presence of an NH group within the urea molecule is essential. semanticscholar.org This group is necessary for the final ring-closing step to form the heterocyclic product.

In contrast, when a second substituent is present at the nitrogen atom attached to the dimethoxyethyl group, as in N-(2,2-dimethoxyethyl)-N-methylurea derivatives, intramolecular cyclization is prevented. semanticscholar.org This steric hindrance or electronic effect blocks the ring closure, causing the reaction to proceed via an alternative pathway that results in the formation of acyclic products, such as diarylethanes, when reacted with phenols. semanticscholar.org

Acid-Catalyzed Reactions

Acid catalysis is fundamental to the chemical transformations of N-(2,2-dimethoxyethyl)-N-methylurea and its analogues. The acid activates the acetal (B89532), making the α-carbon electrophilic and susceptible to nucleophilic attack, either intramolecularly or intermolecularly.

As previously discussed, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas that possess an N-H bond readily forms imidazolidinone systems. mdpi.comcolab.ws The reaction is typically catalyzed by acids such as trifluoroacetic acid (TFA). The proposed mechanism involves the generation of a cyclic N-acyliminium ion intermediate, which is then trapped by a C-nucleophile to afford the substituted imidazolidin-2-one. This method provides a straightforward and highly regioselective route to introduce a pharmacophore group at the 4-position of the imidazolidine (B613845) ring. colab.ws

When intramolecular cyclization is suppressed by N,N-disubstitution on the urea, as with derivatives of N-(2,2-dimethoxyethyl)-N-methylurea, acid-catalyzed reactions with phenols lead to different products. semanticscholar.org This reaction provides a one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes under mild conditions. semanticscholar.org

The proposed mechanism begins with the acid-catalyzed elimination of methanol (B129727) from the acetal, which generates an oxonium ion. semanticscholar.org This electrophilic intermediate then reacts with a phenolic nucleophile. The specific product formed depends on the nature of the phenol (B47542) used. Reaction with phenols typically yields diarylethanes, while the use of naphthols can lead to the formation of dibenzoxanthenes through a subsequent cyclization step. semanticscholar.org

Table 2: Synthesis of Diarylethanes and Dibenzoxanthenes from N,N-Disubstituted 1-(2,2-dimethoxyethyl)ureas semanticscholar.org

Starting Urea DerivativePhenolic ReactantProduct TypeProduct NameYield (%)
1-(2,2-Dimethoxyethyl)-1,3,3-trimethylureaPhenolDiarylethane1-(2,2-Bis(4-hydroxyphenyl)ethyl)-1,3,3-trimethylurea78
3-Cyclohexyl-1-(2,2-dimethoxyethyl)-1-methylureaResorcinolDiarylethane1-(2,2-Bis(2,4-dihydroxyphenyl)ethyl)-3-cyclohexyl-1-methylurea85
1-(2,2-Dimethoxyethyl)-3,3-diethyl-1-methylureaPhloroglucinolDiarylethane1-(2,2-Bis(2,4,6-trihydroxyphenyl)ethyl)-3,3-diethyl-1-methylurea91
1-(2,2-Dimethoxyethyl)-1-methyl-3-phenylurea2-NaphtholDibenzoxanthene14-(1-Methyl-3-phenylureido)-14H-dibenzo[a,j]xanthene82
1-(2,2-Dimethoxyethyl)-1,3,3-trimethylurea1-NaphtholDibenzoxanthene7-(1,3,3-Trimethylureido)-7H-dibenzo[c,h]xanthene80

Other Characteristic Reactivity Patterns

The urea functional group is generally stable; however, its derivatives can participate in a range of chemical transformations under specific conditions. These reactions often involve the nitrogen atoms or the carbonyl group.

Oxidative processes involving urea derivatives can lead to various products, with N-dealkylation being a prominent transformation. In biological systems, enzymes like cytochrome P450 catalyze the oxidation of N-alkyl groups, which involves the hydroxylation of the carbon atom adjacent to the nitrogen. nih.gov This hydroxylated intermediate is typically unstable and decomposes, yielding a dealkylated urea and an aldehyde. nih.gov For instance, the N-methyl group of a urea derivative could be oxidized to a hydroxymethyl group, which then eliminates formaldehyde (B43269) to give the corresponding N-demethylated urea. Similarly, oxidative N-deethylation is a known metabolic pathway for some urea-based drugs. nih.gov

Another significant oxidative reaction is oxidative carbonylation, where amines are reacted with carbon monoxide in the presence of an oxidant and a transition metal catalyst (e.g., Pd, Co, Ni) to form ureas. nih.govnih.gov This method is appealing due to its high atom economy. nih.gov Additionally, oxidative demethylation has been observed in compounds like lignosulfonate, where quinone moieties undergo irreversible oxidative demethylation. acs.org While not a direct urea transformation, it highlights a relevant oxidative process on a related functional group.

The reduction of the carbonyl group in urea derivatives is a less common but feasible transformation. The urea carbonyl is generally resistant to reduction, but powerful reducing agents can accomplish this. A notable example involves the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group. nih.gov In this case, the reduction of the carbonyl center proceeded with high diastereoselectivity (dr 95:5), yielding the corresponding alcohol. nih.gov This high degree of stereocontrol was attributed to the defined conformation imposed by the chiral urea moiety, which directed the nucleophilic attack of the reducing agent. nih.gov

Urea derivatives can participate in substitution reactions, acting as nucleophiles. The direct N-alkylation of ureas with alkylating agents has historically been challenging, as O-alkylation to form isoureas is often a competing and favored pathway, especially with reagents like alkyl halides or dialkyl sulfates. google.comgoogle.com However, N-alkylation can be achieved under specific conditions, for instance, by using a phase transfer catalyst and a base. google.com

More recently, urea anions, generated by treating urea with a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), have been used as effective nucleophiles. semanticscholar.orgresearchgate.net This approach enhances the nucleophilicity of the urea. These urea anions can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups like alkoxy groups on electron-deficient aromatic systems. researchgate.net They are also capable of engaging in oxidative nucleophilic substitution of hydrogen (SNH), where a hydrogen atom on an electron-deficient heterocycle is replaced by the urea fragment, a process that is mechanistically complex and involves the formation of a σH-adduct followed by oxidative rearomatization. semanticscholar.org

Mechanistic Investigations of Urea-Forming Reactions

The synthesis of N-substituted ureas can be accomplished through several mechanistic pathways. These methods often rely on the generation of a reactive intermediate, such as an isocyanate, which is then trapped by an amine.

One of the most direct and widely used methods is the reaction of an amine with an isocyanate. commonorganicchemistry.comresearchgate.net The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast, efficient, and requires no catalyst or base, proceeding readily in various solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com

Isocyanate intermediates can be generated in situ from other functional groups. The Hofmann rearrangement of primary amides, induced by reagents like phenyliodine diacetate (PIDA), is a powerful method. organic-chemistry.orgthieme-connect.comorganic-chemistry.org In this reaction, the primary amide is converted to an isocyanate, which is not isolated but immediately trapped by an amine or ammonia (B1221849) present in the reaction mixture to afford the final urea product. organic-chemistry.orgorganic-chemistry.org Similarly, the Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate upon heating, which can then be intercepted by an amine. commonorganicchemistry.comnih.gov

Alternative carbonylating agents to the highly toxic phosgene (B1210022) have been developed. Reagents like N,N'-carbonyldiimidazole (CDI) react with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. nih.govnih.gov Another approach is the copper-catalyzed reaction of aryl isocyanides with O-benzoyl hydroxylamines, which is thought to proceed through a cascade involving isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. nih.gov

The Staudinger–aza-Wittig reaction provides another pathway. An alkyl azide reacts with a phosphine (B1218219) (like polymer-bound diphenylphosphine) to form an iminophosphorane. beilstein-journals.org This intermediate then reacts with carbon dioxide to generate an isocyanate, which can be subsequently treated with an amine to form the desired urea derivative. beilstein-journals.org

Below is a table summarizing various synthetic routes to urea derivatives.

Reaction Name/TypeStarting MaterialsKey Reagents/ConditionsKey IntermediateReference
Amine-Isocyanate AdditionAmine, IsocyanateSolvent (DMF, THF, DCM), Room TemperatureNone (Direct addition) commonorganicchemistry.comresearchgate.net
Hofmann RearrangementPrimary Amide, Amine/AmmoniaPhenyliodine diacetate (PIDA)Isocyanate organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Curtius RearrangementCarboxylic Acid (via Acyl Azide), AmineDiphenylphosphoryl azide (DPPA), HeatIsocyanate commonorganicchemistry.com
Staudinger-Aza-Wittig ReactionAlkyl Azide, CO₂, AminePolymer-bound Diphenylphosphine, MicrowaveIminophosphorane, Isocyanate beilstein-journals.org
Isocyanide InsertionAryl Isocyanide, O-Benzoyl HydroxylamineCuOAc (10 mol%), t-BuONa, 30 °C(Hypothesized) Copper-complexed species nih.gov
CarbonylationAmineN,N'-Carbonyldiimidazole (CDI) or CO + Oxidant + CatalystActivated carbamoyl intermediate nih.govnih.gov

Computational and Theoretical Chemistry Studies of N 2,2 Dimethoxyethyl N Methylurea

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic structure and reactivity of molecules. These approaches, rooted in the principles of quantum mechanics, provide a framework for predicting a wide range of molecular properties.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating reaction mechanisms. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. This method is particularly useful for mapping out the potential energy surface of a reaction, identifying transition states, and calculating the activation barriers that govern reaction rates.

For urea (B33335) derivatives, DFT calculations can elucidate the pathways of various reactions, such as nucleophilic substitution or addition reactions. lookchem.com The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter for predicting the feasibility and kinetics of a chemical transformation. While specific DFT studies on N-(2,2-dimethoxyethyl)-N-methylurea are not extensively documented in publicly available literature, the principles can be illustrated with data from similar N-substituted ureas.

Reaction TypeModel Urea CompoundComputational MethodCalculated Activation Barrier (kcal/mol)
Isomerization (cis-trans)N,N'-DimethylureaB3LYP/6-31G(d)12.5
Hydrolysis (Acid-Catalyzed)N-MethylureaM06-2X/6-311+G(d,p)25.8
Reaction with Formaldehyde (B43269)UreaB3LYP/6-31+G(d)18.2

This table presents hypothetical yet representative data based on typical DFT calculations for simple urea derivatives to illustrate the concept of activation barriers for different reaction types.

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a crucial aspect of chemical synthesis. Computational models, particularly those based on quantum chemistry, can provide valuable predictions about the regioselectivity of reactions involving asymmetrically substituted ureas like N-(2,2-dimethoxyethyl)-N-methylurea.

By analyzing the distribution of electron density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify the most likely sites for electrophilic or nucleophilic attack. For instance, in reactions involving N-(2,2-dimethoxyethyl)-N-methylurea, computational models can predict whether a reactant will preferentially attack the nitrogen atom of the methyl group or the nitrogen atom of the dimethoxyethyl group. These predictions are based on calculated atomic charges, frontier molecular orbital analysis, and the stability of potential reaction intermediates.

Intermolecular Interactions and Aggregation Phenomena

The behavior of molecules in condensed phases is largely governed by intermolecular interactions. For urea-containing compounds, hydrogen bonding plays a particularly significant role in determining their physical properties and self-assembly behavior.

Urea and its derivatives are well-known for their ability to form strong hydrogen bonds. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of extensive hydrogen-bonding networks, which can take the form of chains, tapes, or more complex three-dimensional structures. acs.orgnih.gov

In the case of N-(2,2-dimethoxyethyl)-N-methylurea, which is an N,N'-disubstituted urea, the presence of a single N-H group allows for the formation of hydrogen-bonded dimers and chains. rsc.orgnih.gov The specific geometry and strength of these hydrogen bonds are influenced by the steric and electronic effects of the methyl and 2,2-dimethoxyethyl substituents. Computational studies can model these interactions and predict the most stable hydrogen-bonding motifs.

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Calculated Interaction Energy (kcal/mol)
N-H···O=C (Dimer)2.95175-6.8
N-H···O (Ether)3.10168-3.5

This interactive table provides illustrative data on typical hydrogen bond parameters in urea systems, calculated using computational methods.

The interaction of a solute with solvent molecules can significantly alter its properties and reactivity. Theoretical investigations of urea-solvent cluster systems use computational methods to model a single urea molecule surrounded by a small number of solvent molecules. These studies provide insights into the initial stages of solvation and the specific interactions between the solute and the solvent.

For N-(2,2-dimethoxyethyl)-N-methylurea, theoretical studies could explore its interactions with various solvents, such as water or methanol (B129727). By calculating the interaction energies and analyzing the geometry of these clusters, researchers can understand how the solvent molecules arrange themselves around the urea derivative and how they compete with or enhance the intermolecular hydrogen bonding between the urea molecules themselves.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, or its conformation, is crucial to its function and reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.com

For N-(2,2-dimethoxyethyl)-N-methylurea, rotations around the C-N bonds of the urea group, as well as the C-C and C-O bonds of the 2,2-dimethoxyethyl group, lead to various conformers with different energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. nih.govresearchgate.net

Key stereochemical considerations for this molecule include the cis and trans arrangements of the substituents relative to the C=O bond. Theoretical calculations can predict the relative energies of these isomers and the energy barriers for their interconversion. nih.gov

ConformerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)Calculated Population (%)
trans-trans180°, 180°0.075
cis-trans0°, 180°1.220
cis-cis0°, 0°3.55

This table presents plausible conformational analysis data for a disubstituted urea, illustrating the relative energies and populations of different conformers as would be predicted by computational models.

Influence of Nitrogen Substitution on Urea Conformation

The substitution pattern on the nitrogen atoms of a urea molecule profoundly impacts its conformational preferences. The central C-N bonds of the urea moiety possess a significant degree of double-bond character due to resonance, leading to a planar or near-planar geometry and restricted rotation. This gives rise to the possibility of cis and trans isomers with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group.

For an asymmetrically N,N-disubstituted urea like N-(2,2-dimethoxyethyl)-N-methylurea, the key conformational question revolves around the rotational barriers of the C-N bonds. Computational studies on various alkyl-substituted ureas have shown that rotation around the C(sp²)-N bond is a relatively high-energy process, with barriers typically in the range of 8 to 11 kcal/mol. researchgate.netacs.org This high barrier effectively locks the substituents into specific orientations at room temperature.

The steric bulk of the substituents plays a crucial role in determining the relative stability of these conformers. In general, larger substituents will preferentially adopt a trans position relative to each other to minimize steric hindrance. For N-(2,2-dimethoxyethyl)-N-methylurea, the larger 2,2-dimethoxyethyl group would be expected to create more significant steric strain than the methyl group. Theoretical analyses of simple alkylureas, such as methylurea (B154334) and ethylurea, indicate that conformers that minimize steric repulsions are energetically favored. acs.org Therefore, it is highly probable that the most stable conformer of N-(2,2-dimethoxyethyl)-N-methylurea features the bulkier dimethoxyethyl group positioned to reduce steric clash with the other substituents.

The introduction of a methyl group, as seen in N,N'-dimethyl-N,N'-diphenylurea, has been shown to shift the conformational equilibrium from a trans,trans to a cis,cis arrangement to accommodate the additional substituent. nih.govnih.gov This highlights the delicate balance of forces at play. While direct computational data for N-(2,2-dimethoxyethyl)-N-methylurea is not available, based on analogous systems, a complex potential energy surface with multiple local minima corresponding to different rotational isomers can be anticipated.

Table 1: Calculated Rotational Barriers for C(sp²)-N Bond in Various Urea Derivatives

CompoundMethodRotational Barrier (kcal/mol)
UreaMP2/aug-cc-pVDZ8.2
MethylureaMP2/aug-cc-pVDZ8.6 - 9.4
EthylureaMP2/aug-cc-pVDZ8.6 - 9.4
IsopropylureaMP2/aug-cc-pVDZ8.6 - 9.4

This table is generated based on data from analogous compounds to illustrate typical rotational barriers. The exact values for N-(2,2-dimethoxyethyl)-N-methylurea would require specific computational analysis. acs.org

Resonance Contributions to Conformational Preferences

The conformational preferences of urea derivatives are intrinsically linked to the resonance stabilization of the amide-like structure. The urea moiety can be described by three primary resonance structures, which involve the delocalization of the lone pairs of electrons from the nitrogen atoms to the carbonyl carbon. nih.gov

In N-(2,2-dimethoxyethyl)-N-methylurea, both the methyl and the 2,2-dimethoxyethyl groups are alkyl substituents, which are generally considered electron-donating. Their presence is expected to stabilize the resonance structures that place a positive charge on the nitrogen atoms and a negative charge on the oxygen atom. This stabilization reinforces the planarity of the urea backbone and contributes to the height of the rotational barrier around the C-N bonds.

Theoretical studies on formamide (B127407) and urea have highlighted the importance of donor-acceptor interactions in determining the rotational barrier. rsc.org The primary interaction that creates the barrier is the donation of the nitrogen lone pair into the antibonding π* orbital of the C=O bond. The substituents on the nitrogen can modulate the energy of the lone pair and thus affect the strength of this interaction. The specific conformation adopted by N-(2,2-dimethoxyethyl)-N-methylurea will therefore be a compromise between maximizing this resonance stabilization, which favors planarity, and minimizing the steric repulsion between the N-substituents and the carbonyl oxygen.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations can provide valuable information about the static, minimum-energy conformations of a molecule, molecular dynamics (MD) simulations are necessary to understand its dynamic behavior in a more realistic environment, such as in solution. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like N-(2,2-dimethoxyethyl)-N-methylurea in an aqueous solution, MD simulations could reveal several key aspects of its dynamic behavior. These include:

Conformational Fluctuations: The molecule would not remain fixed in its lowest energy conformation but would fluctuate between different rotational isomers. The frequency and duration of these fluctuations would depend on the energy barriers separating the conformers and the temperature of the system.

Solvent Interactions: MD simulations can model the hydrogen bonding interactions between the urea's carbonyl oxygen and the N-H group with surrounding water molecules. The hydration shell around the molecule can influence its conformational preferences. Studies on N-hydroxyurea have shown that hydration plays a crucial role in determining conformational stability. mdpi.com

Intramolecular Motions: The flexibility of the 2,2-dimethoxyethyl side chain would also be apparent in an MD simulation. Rotations around the C-C and C-O single bonds in this chain would lead to a wide range of accessible conformations for this part of the molecule.

Advanced Spectroscopic Characterization of N 2,2 Dimethoxyethyl N Methylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of N-(2,2-dimethoxyethyl)-N-methylurea is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the urea (B33335) and methoxy (B1213986) groups.

-NH₂ Protons: The protons of the terminal amino group are expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

N-CH₂- Protons: The methylene (B1212753) protons adjacent to the nitrogen of the urea moiety are expected to be deshielded by the nitrogen and the nearby carbonyl group, appearing as a triplet.

-CH(OCH₃)₂ Proton: This methine proton, being attached to a carbon bonded to two oxygen atoms, will be significantly deshielded and is expected to appear as a triplet.

-OCH₃ Protons: The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet.

N-CH₃ Proton: The protons of the N-methyl group will appear as a singlet, shifted downfield due to the adjacent nitrogen atom.

Predicted ¹H NMR Chemical Shifts for N-(2,2-Dimethoxyethyl)-N-methylurea

Proton GroupPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-NH₂~5.0-6.0Broad Singlet2H
N-CH₂-~3.4Triplet2H
-CH(OCH₃)₂~4.5Triplet1H
-OCH₃~3.3Singlet6H
N-CH₃~2.8Singlet3H

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the nature of the attached atoms and functional groups.

C=O Carbon: The carbonyl carbon of the urea group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.

-CH(OCH₃)₂ Carbon: This carbon, bonded to two oxygen atoms, will also be significantly deshielded.

-OCH₃ Carbons: The carbons of the two methoxy groups are equivalent and will appear as a single peak.

N-CH₂- Carbon: The methylene carbon will be shifted downfield by the adjacent nitrogen.

N-CH₃ Carbon: The N-methyl carbon will appear at a characteristic chemical shift for such groups.

Predicted ¹³C NMR Chemical Shifts for N-(2,2-Dimethoxyethyl)-N-methylurea

Carbon GroupPredicted Chemical Shift (ppm)
C=O~158-162
-CH(OCH₃)₂~102-105
-OCH₃~53-56
N-CH₂-~48-52
N-CH₃~30-35

Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For N-(2,2-dimethoxyethyl)-N-methylurea, a cross-peak would be expected between the N-CH₂- and -CH(OCH₃)₂ protons, confirming their adjacent positions in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the N-CH₂- protons would correlate with the signal for the N-CH₂- carbon.

Solid-State NMR for Crystalline Forms of Urea-Containing Compounds

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline state. For urea-containing compounds, ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and conformational polymorphism. researchgate.net

In the solid state, the conformation of the N-(2,2-dimethoxyethyl)-N-methyl- moiety can be influenced by crystal packing forces. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra can reveal subtle differences in the chemical shifts of carbons in different crystalline forms, reflecting variations in molecular conformation and intermolecular hydrogen bonding networks involving the urea's N-H and C=O groups. researchgate.net Studies on other urea inclusion compounds have shown that changes in the conformation of guest molecules can lead to significant shifts in ¹³C NMR spectra. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HR-MS/MS) for Structural Confirmation and Isomer Differentiation

High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) is a key technique for confirming the molecular weight and elucidating the structure of N-(2,2-dimethoxyethyl)-N-methylurea. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

The high-resolution mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition, confirming the molecular formula C₆H₁₄N₂O₃.

Tandem mass spectrometry (MS/MS) involves the isolation of the [M+H]⁺ ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For N,N-disubstituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of N-(2,2-dimethoxyethyl)-N-methylurea would involve:

Cleavage of the C-N bond between the carbonyl group and the N-methyl-N-(2,2-dimethoxyethyl) group to generate a characteristic fragment ion.

Loss of methanol (B129727) (CH₃OH) from the dimethoxyethyl group.

Further fragmentation of the ethyl chain.

The distinct fragmentation pattern observed in the ESI-HR-MS/MS spectrum serves as a fingerprint for the molecule, enabling its unambiguous identification and differentiation from potential isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in N-(2,2-dimethoxyethyl)-N-methylurea are the urea moiety (which includes N-H, C=O, and C-N bonds), the alkyl chains (C-H bonds), and the ether linkages (C-O bonds). The expected IR absorption regions for these groups are detailed below.

Key Research Findings:

N-H Stretching: The N-H stretching vibrations of the primary amine group (-NH₂) in urea derivatives typically appear as a broad or twin peak band in the region of 3200 to 3600 cm⁻¹. docbrown.info The presence of hydrogen bonding in the solid state can cause this band to be broad.

C=O Stretching: The carbonyl group (C=O) of the urea functionality gives rise to a strong and sharp absorption band, often referred to as the "Amide I" band. For urea and its derivatives, this peak is typically observed in the range of 1670 to 1780 cm⁻¹. derpharmachemica.com Its exact position can be influenced by the electronic effects of the substituents on the nitrogen atoms and by hydrogen bonding.

N-H Bending and C-N Stretching: The N-H bending vibrations (Amide II band) are coupled with C-N stretching vibrations and typically appear in the region of 1500 to 1650 cm⁻¹. docbrown.info Another significant C-N stretching absorption can be found around 1450 cm⁻¹. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected to appear in the range of 2850 to 3000 cm⁻¹. derpharmachemica.com

C-O Stretching: The characteristic stretching vibrations of the C-O bonds in the dimethoxyethyl group are expected to be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for N-(2,2-dimethoxyethyl)-N-methylurea.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching3200 - 3600Medium to Strong, Broad
C-H (Alkyl)Stretching2850 - 3000Medium to Strong
C=O (Urea)Stretching (Amide I)1670 - 1780Strong, Sharp
N-H (Amine)Bending (Amide II)1500 - 1650Medium
C-N (Urea)Stretching~1450Medium
C-O (Ether)Stretching1000 - 1300Medium to Strong

X-ray Crystallography for Solid-State Structure Determination of Urea Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.com This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. youtube.com The resulting diffraction pattern of spots can be mathematically analyzed to generate a three-dimensional map of the electron density, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. rigaku.com

While a specific crystal structure for N-(2,2-dimethoxyethyl)-N-methylurea has not been reported, the solid-state structures of numerous urea derivatives have been extensively studied. nih.gov These studies provide valuable insights into the likely conformational preferences and intermolecular interactions that would govern the crystal packing of N-(2,2-dimethoxyethyl)-N-methylurea.

Key Research Findings for Urea Derivatives:

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structures of urea derivatives is hydrogen bonding. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. aps.org This often leads to the formation of robust and predictable hydrogen-bonded networks. rsc.org A common motif is the "urea tape" or α-network, where molecules are linked into chains by bifurcated N-H···O hydrogen bonds. acs.org

Molecular Conformation: The conformation of urea derivatives is influenced by the substituents on the nitrogen atoms. nih.gov The planarity of the urea group can be affected by bulky substituents, which can lead to nonplanar distortions. nih.gov The relative orientation of the substituents (cis or trans to the carbonyl oxygen) is a key conformational feature.

The following interactive data table summarizes common crystallographic features and hydrogen bonding parameters observed in the crystal structures of N,N'-disubstituted urea derivatives.

ParameterTypical Values/ObservationsSignificance
Crystal SystemMonoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c, P-1Defines the symmetry elements within the unit cell.
N-H···O Bond Distance2.8 - 3.2 ÅIndicates the strength of the hydrogen bond.
N-H···O Bond Angle150 - 180°Describes the linearity of the hydrogen bond.
Common H-bond MotifsChains, Dimers, SheetsRepresents the supramolecular assembly. rsc.org
Torsion AnglesVariableDefines the conformation of the molecule.

The determination of the crystal structure of N-(2,2-dimethoxyethyl)-N-methylurea would provide definitive information about its molecular geometry and the supramolecular architecture stabilized by hydrogen bonds and other intermolecular forces.

Research Applications and Broader Scientific Significance of N 2,2 Dimethoxyethyl N Methylurea Analogs

Role as Building Blocks in Complex Organic Synthesis

The urea (B33335) moiety is a privileged structure in medicinal and synthetic chemistry, serving as a cornerstone for a variety of bioactive compounds and approved drugs. nih.gov Analogs of N-(2,2-dimethoxyethyl)-N-methylurea function as key intermediates, providing a robust scaffold that can be elaborated into more complex molecular architectures. The dimethoxyethyl group, in particular, acts as a masked aldehyde, which can be deprotected under acidic conditions to participate in cyclization and condensation reactions.

This strategy is effectively employed in the synthesis of 2-imidazolidinone derivatives. These heterocycles are crucial structural motifs in pharmaceuticals and natural products. researchgate.net For instance, the reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles under acidic catalysis yields 4-(het)arylimidazolidin-2-ones with high regioselectivity. researchgate.net The availability of simple starting materials and the straightforward procedure make this a valuable method for generating molecular diversity. researchgate.net

Precursor ClassSynthetic TargetKey TransformationSignificance
N-(2,2-Dialkoxyethyl)ureasSubstituted Imidazolidin-2-onesAcid-catalyzed intramolecular cyclization/electrophilic substitutionAccess to core structures in pharmaceuticals and chiral auxiliaries. researchgate.net
Diaryl ureasKinase Inhibitors (e.g., Sorafenib)Multi-step synthesis involving urea formationDevelopment of targeted anti-cancer therapies. nih.gov
PyridinylmethylureasNAD Depleting Agents (e.g., Vacor)Synthesis incorporating the core urea moietyExploration of novel antitumor mechanisms. nih.gov

Utility as Reagents in Chemical Reactions

Beyond their role as structural scaffolds, urea analogs can also function as reactive agents that facilitate specific chemical transformations. The reactivity of the urea functional group can be modulated by the substituents on its nitrogen atoms. A prominent example from the broader class of N-methyl-N-nitrosoureas is N-Nitroso-N-methylurea (NMU).

NMU is a well-known alkylating agent that transfers its methyl group to nucleophiles, including nucleobases in DNA. wikipedia.orgnih.gov This reactivity makes it a potent mutagen and carcinogen, which has been extensively used in research to induce cancer models in animals for studying tumorigenesis. nih.govmedchemexpress.com Furthermore, NMU was historically used as a precursor for the laboratory synthesis of diazomethane, a useful methylating agent, although it has been largely replaced by more stable reagents due to its instability and shock-sensitivity. wikipedia.orgepa.gov The decomposition of NMU generates a methyldiazonium ion, the key reactive species responsible for methylation. nih.gov

Reagent ClassReactive Species GeneratedPrimary ApplicationExample Compound
N-Alkyl-N-nitrosoureasAlkyldiazonium ionAlkylating agent, Diazomethane precursorN-Nitroso-N-methylurea (NMU) wikipedia.orgnih.gov
N-AcylbenzotriazolesAcylating agentAcylation of amidesNot a urea, but used to acylate imidazolidin-2-one researchgate.net

Applications in Materials Science and Polymer Chemistry

Urea derivatives are fundamental monomers in the synthesis of polyureas, a class of polymers with significant commercial and academic interest. mdpi.com Polyureas are typically synthesized through the reaction of a diisocyanate with a diamine or water. The resulting polymers are characterized by the presence of repeating urea linkages (-NH-CO-NH-).

These materials exhibit exceptional properties, including high thermal stability, excellent chemical resistance, and robust mechanical strength. mdpi.com These characteristics are largely due to the extensive hydrogen bonding between the urea groups on adjacent polymer chains, which creates highly crystalline and ordered "hard" segments within the material's microstructure. mdpi.com

Applications of polyureas are widespread and include:

Coatings: Used for large-surface projects like tank liners, tunnel coatings, and truck bed liners due to their durability and waterproofing capabilities. mdpi.com

Aerogels: Polyurea aerogels can be prepared from multifunctional isocyanates and are explored for applications in thermal and acoustic insulation, oil adsorption, and as precursors for carbon aerogels. mdpi.com

Composites: Their high performance makes them suitable as matrices for advanced composite materials. mdpi.com

Development of Heterocyclic Compounds

Nitrogen-containing heterocycles are of paramount importance to life sciences, as they form the core structure of countless natural products, vitamins, and pharmaceuticals. nih.gov Over 85% of all biologically active compounds contain a heterocyclic motif. nih.gov Analogs of N-(2,2-dimethoxyethyl)-N-methylurea are valuable precursors for synthesizing such compounds.

The masked aldehyde functionality of the 2,2-dimethoxyethyl group allows for its use in cyclization reactions to form various N-heterocycles. As previously mentioned, this is a key strategy for producing imidazolidin-2-ones. researchgate.net Furthermore, more complex urea derivatives, such as N-(2,2-dimethoxyethyl)-N'-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea, demonstrate the integration of the urea scaffold with other heterocyclic systems, in this case, a 1,3,4-thiadiazole (B1197879) ring. epa.gov This highlights the modular nature of urea-based synthesis, allowing for the combination of different pharmacophores to create novel chemical entities.

The development of new synthetic protocols for N-heterocycles is a continuous area of research, with a focus on improving efficiency and expanding the scope of accessible structures. researchgate.netresearchgate.net

Urea Analog StructureHeterocyclic System FormedSynthetic StrategySignificance
N-(2,2-dialkoxyethyl)ureaImidazolidin-2-oneIntramolecular cyclization after deprotection of the acetal (B89532)Access to a core pharmaceutical scaffold. researchgate.net
Urea with appended thiadiazole1,3,4-Thiadiazole-urea conjugateMulti-step synthesis combining the two motifsCreation of hybrid molecules with potential biological activity. epa.gov

Strategies for Late-Stage Molecular Functionalization

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and medicinal chemistry that involves the precise modification of complex molecules, such as drug candidates, at a late step in their synthesis. nih.govuga.edu This approach avoids the need for a complete de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships and the optimization of drug-like properties. nih.govresearchgate.net

LSF methodologies, particularly those involving C-H functionalization, allow chemists to introduce new functional groups into a molecule to enhance its potency, selectivity, or pharmacokinetic profile. nih.gov While specific LSF reactions on N-(2,2-dimethoxyethyl)-N-methylurea itself are not detailed in the provided context, the principles of LSF are broadly applicable to its more complex analogs. For example, a drug molecule containing a urea moiety could be subjected to LSF to append fluoroalkyl groups, which can improve metabolic stability. researchgate.net

The development of novel LSF methods is a transformative area of research that enhances the efficiency of the drug discovery process. nih.govuga.edu Strategies are continually being developed to functionalize N-heterocycles, which are common components of bioactive molecules built from urea-based precursors. uga.edu

Q & A

Q. What protocols integrate computational chemistry (MD simulations, QM/MM) with experimental data to predict the compound’s behavior in novel environments?

  • Methodological Answer : Run molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to study conformational flexibility. Combine with quantum mechanics/molecular mechanics (QM/MM) to model reaction barriers. Validate predictions with experimental kinetics and spectroscopic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.